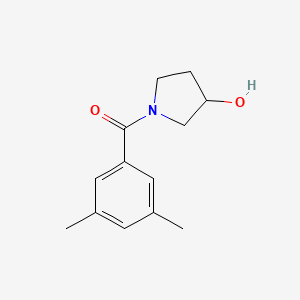

1-(3,5-Dimethylbenzoyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9-5-10(2)7-11(6-9)13(16)14-4-3-12(15)8-14/h5-7,12,15H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPHPXPWRCPDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCC(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Compound for Comparison: 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid ()

Structural Implications :

- Functional Groups : The hydroxyl group in the pyrrolidine derivative may improve solubility in polar solvents compared to the carboxylic acid in the azetidine compound, which is more acidic (pKa ~2-3 vs. ~10-12 for -OH). This difference could influence bioavailability and binding interactions in biological systems.

Research and Application Insights

- 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid was discontinued commercially (), suggesting challenges in synthesis, stability, or efficacy. Its carboxylic acid group might contribute to metabolic instability or poor membrane permeability in vivo.

- The pyrrolidine analog’s hydroxyl group could offer a balance between solubility and lipophilicity, making it more suitable for drug discovery pipelines where moderate polarity is advantageous.

Limitations of Available Data

Comprehensive comparisons with other analogs (e.g., piperidine or morpholine derivatives) are hindered by a lack of accessible data. Further studies are needed to evaluate:

- Synthetic Routes : Yield and scalability of the pyrrolidine derivative.

- Biological Activity : Comparative efficacy in target systems (e.g., enzyme inhibition assays).

- Toxicity Profiles : Differences in metabolic pathways due to functional group variations.

Preparation Methods

Preparation of 3,5-Dimethylbenzoyl Chloride

The acyl chloride intermediate, 3,5-dimethylbenzoyl chloride, is prepared from 3,5-dimethylbenzoic acid via reaction with thionyl chloride (SOCl₂). A patented staged reaction method optimizes yield, purity, and cost-efficiency:

| Step | Reaction Conditions | Details |

|---|---|---|

| 1. Heat-Insulating Reaction | 1 hour at <35°C | Initial reaction stage to control exotherm and initiate acyl chloride formation |

| 2. Heating Reaction | 0.5 hour at 45°C (heating rate 0.5°C/min), then 0.5 hour at 50°C (heating rate 1°C/min) | Gradual temperature increase to promote complete conversion |

| 3. Refluxing Reaction | 2–3 hours under reflux | Ensures full conversion and high purity of product |

| Molar Ratio | 3,5-dimethylbenzoic acid : SOCl₂ = 1 : 2–3 | Ensures sufficient chlorinating agent |

This method yields 3,5-dimethylbenzoyl chloride with chromatogram purity ≥99.8%, without requiring further purification. Excess thionyl chloride is recovered by distillation, reducing costs and increasing equipment productivity.

Preparation of Pyrrolidin-3-ol

The pyrrolidin-3-ol moiety, specifically (S)-pyrrolidin-3-ol, is prepared by reduction of 3-hydroxy-2-pyrrolidinone using sodium borohydride in diglyme solvent with sulfuric acid catalysis:

| Step | Reaction Conditions | Details |

|---|---|---|

| Starting Material | (S)-3-Hydroxy-2-pyrrolidinone (0.1 mol) | |

| Reducing Agent | Sodium borohydride (0.4 mol) | |

| Solvent | Diglyme (1.13 mol) | |

| Acid Catalyst | Sulfuric acid (20.2 g) added dropwise over 1 hour | |

| Temperature | Initial 25°C, then heated to 80°C for 12 hours | |

| Workup | Methanol quenching, neutralization with HCl, pH adjusted to >11 with NaOH, filtration of salts, concentration, and vacuum distillation | |

| Yield & Purity | Pure (S)-3-hydroxypyrrolidine obtained | Verified by 1H-NMR |

This method provides a reliable and scalable route to enantiomerically pure pyrrolidin-3-ol.

Coupling of 3,5-Dimethylbenzoyl Chloride with Pyrrolidin-3-ol

The key step to synthesize 1-(3,5-dimethylbenzoyl)pyrrolidin-3-ol involves acylation of pyrrolidin-3-ol with 3,5-dimethylbenzoyl chloride under controlled conditions:

| Parameter | Conditions | Notes |

|---|---|---|

| Base | Triethylamine or potassium carbonate | Neutralizes HCl formed during acylation |

| Solvent | Dichloromethane or dimethyl sulfoxide (DMSO) | DCM used for mild conditions, DMSO for higher temperature reactions |

| Temperature | 5–20°C (for DCM), up to 130°C (for DMSO) | Lower temperatures favor selectivity, higher temperatures accelerate reaction |

| Reaction Time | 1–48 hours depending on conditions | Longer times at lower temperature for better control |

| Yield | Up to 92% reported | High efficiency with proper conditions |

- Dissolve (S)-pyrrolidin-3-ol in dichloromethane, cool to 5°C.

- Add triethylamine followed by dropwise addition of 3,5-dimethylbenzoyl chloride.

- Stir at ambient temperature for 48 hours.

- Workup by washing with saturated sodium bicarbonate, drying over magnesium sulfate, and purification by silica gel chromatography.

- Obtain this compound as a clear oil with 92% yield.

Alternative methods use cesium carbonate or potassium carbonate as base in DMSO at elevated temperatures (up to 130°C) for shorter times (4 hours), yielding similar high purity products.

Summary Table of Preparation Steps

Research Findings and Analysis

- The use of staged temperature control in the preparation of 3,5-dimethylbenzoyl chloride significantly improves product purity and reduces reagent consumption, which is critical for industrial scale synthesis.

- Sodium borohydride reduction of 3-hydroxy-2-pyrrolidinone under acidic conditions yields enantiomerically pure (S)-pyrrolidin-3-ol with high efficiency and ease of purification, avoiding more hazardous reducing agents.

- Acylation reactions benefit from careful temperature control and choice of base to optimize yield and purity. Triethylamine in dichloromethane at low temperature is effective for high-yield synthesis, while potassium or cesium carbonate in DMSO allows for microwave-assisted or higher temperature protocols to shorten reaction times.

- The overall synthetic sequence is amenable to scale-up due to the stability of intermediates and the ability to recover excess reagents, making it suitable for pharmaceutical and fine chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,5-Dimethylbenzoyl)pyrrolidin-3-ol, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves coupling a pyrrolidin-3-ol derivative with 3,5-dimethylbenzoyl chloride under basic conditions. Key steps include refluxing in anhydrous solvents (e.g., toluene or THF) and using catalysts like NaH or Pd(PPh₃)₄ for cross-coupling reactions. For example, describes a similar benzoylation using NaH and TsCl to activate intermediates, while highlights reflux durations (10–30 hours) and purification via recrystallization (MeOH or EtOH). Methodological rigor requires strict control of moisture, stoichiometric ratios, and post-reaction workup (e.g., NaOH washes to remove unreacted reagents) .

Q. How is purification and characterization of this compound achieved in academic settings?

- Answer : Purification often employs recrystallization (e.g., methanol or ethanol) or column chromatography (silica gel, hexane/EtOAc eluent). Characterization relies on NMR (¹H/¹³C), FTIR (to confirm carbonyl stretches ~1650–1700 cm⁻¹), and HRMS for molecular weight validation. emphasizes the importance of Rf values in TLC for monitoring reaction progress, while reports melting points (245–247°C) and HRMS data (e.g., m/z 420.0893 [M+H]⁺) to confirm purity and structure .

Q. What analytical techniques are essential for resolving stereochemical ambiguities in this compound?

- Answer : Chiral HPLC or polarimetry can determine enantiomeric excess, while NOESY NMR experiments identify spatial relationships between substituents. X-ray crystallography is definitive for absolute configuration, as seen in for related pyrrolidindiol derivatives. Computational methods (e.g., DFT) may supplement experimental data to predict preferred conformers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound, particularly when intermediates are unstable?

- Answer : Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps. suggests prolonged reflux (25–30 hours) for complete conversion, while notes that heating unreacted mixtures under reflux improves yields (18% → 40% after optimization). Stabilizing intermediates via low-temperature lithiation (e.g., −78°C) or using protecting groups (e.g., benzyl for hydroxyl groups) may mitigate degradation .

Q. How do researchers address contradictory spectral data (e.g., NMR splitting patterns) arising from dynamic rotational isomerism?

- Answer : Variable-temperature NMR can resolve overlapping peaks caused by slow interconversion of rotamers. For example, observes dynamic behavior in diaryl-substituted pyrrolidones; cooling the sample to −40°C simplifies splitting patterns. Computational modeling (e.g., Gaussian) can simulate energy barriers between conformers to explain observed spectral complexity .

Q. What strategies are employed to explore structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?

- Answer : Systematic substitution at the pyrrolidine nitrogen or benzoyl meta-positions is common. and demonstrate replacing methyl groups with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to modulate bioactivity. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) link structural changes to activity trends .

Q. How are in silico tools applied to predict metabolic pathways or toxicity profiles of this compound?

- Answer : Tools like PISTACHIO and REAXYS_BIOCATALYSIS () simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation). Toxicity is assessed via QSAR models (e.g., ProTox-II) for hepatotoxicity or mutagenicity. Experimental validation using microsomal assays (e.g., human liver S9 fractions) confirms predictions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point or solubility data across studies?

- Answer : Discrepancies often arise from polymorphic forms or impurities. reports a melting point of 245–247°C, but variations may occur if recrystallization solvents differ (e.g., EtOH vs. DMF). Powder XRD and DSC can identify polymorphs, while Karl Fischer titration quantifies residual solvents affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.